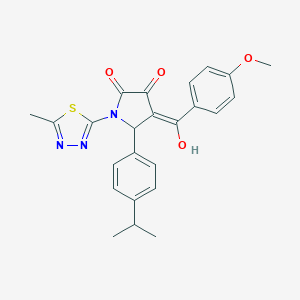
(5Z)-N-benzyl-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-N-benzyl-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole family and has been synthesized using various methods. It has been found to exhibit unique biochemical and physiological effects and has been studied for its mechanism of action.
Mécanisme D'action
The mechanism of action of (5Z)-N-benzyl-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating certain signaling pathways in cells.
Biochemical and physiological effects:
(5Z)-N-benzyl-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to exhibit unique biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. It has also been found to exhibit anticancer properties, which may make it useful in the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5Z)-N-benzyl-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in lab experiments include its unique properties and potential applications in scientific research. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of (5Z)-N-benzyl-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide. These include further studies to understand its mechanism of action, studies to identify potential side effects, and studies to develop new therapeutic agents based on this compound. Additionally, studies may focus on the development of new synthesis methods for this compound to improve its efficiency and yield.
Méthodes De Synthèse
The synthesis of (5Z)-N-benzyl-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been achieved using various methods. One such method involves the reaction of 1,3-dimethyl-5-pyrazolone with benzaldehyde in the presence of ammonium acetate. Another method involves the reaction of 4,5-dimethyl-2-cyclohexen-1-one with hydrazine hydrate followed by reaction with benzaldehyde. These methods have been found to be efficient and produce high yields of the desired product.
Applications De Recherche Scientifique
(5Z)-N-benzyl-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for various diseases.
Propriétés
Nom du produit |
(5Z)-N-benzyl-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C19H19N3O2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(5Z)-N-benzyl-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-9-15(18(23)13(12)2)16-10-17(22-21-16)19(24)20-11-14-6-4-3-5-7-14/h3-10,21-22H,11H2,1-2H3,(H,20,24)/b16-15- |
Clé InChI |
RXFGAJKZWTZYQV-NXVVXOECSA-N |
SMILES isomérique |
CC1=C(C(=O)/C(=C\2/C=C(NN2)C(=O)NCC3=CC=CC=C3)/C=C1)C |
SMILES |
CC1=C(C(=O)C(=C2C=C(NN2)C(=O)NCC3=CC=CC=C3)C=C1)C |
SMILES canonique |
CC1=C(C(=O)C(=C2C=C(NN2)C(=O)NCC3=CC=CC=C3)C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)
![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)